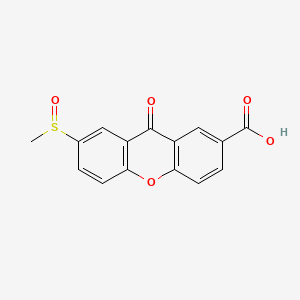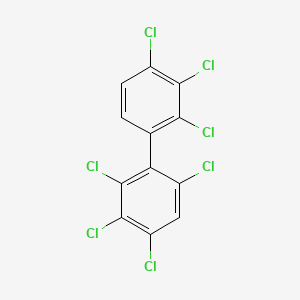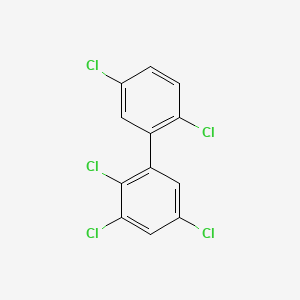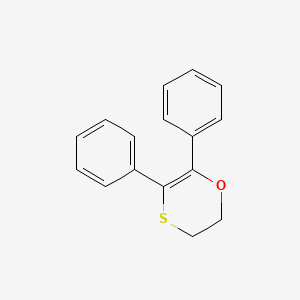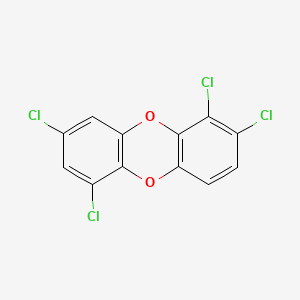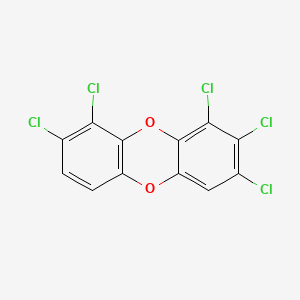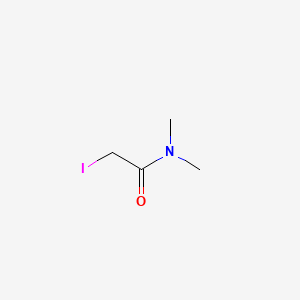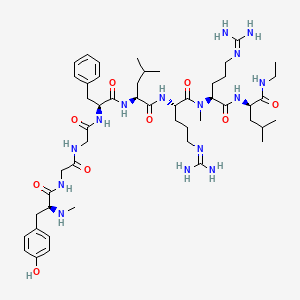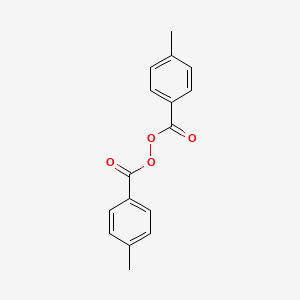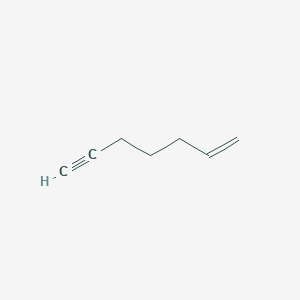
1-Hepten-6-yne
Overview
Description
1-Hepten-6-yne is an organic compound with the linear formula C7H10 . It is a member of the alkyne family, which are hydrocarbons that contain a carbon-carbon triple bond .
Molecular Structure Analysis
The molecular structure of 1-Hepten-6-yne consists of seven carbon atoms and ten hydrogen atoms . The InChI representation of the molecule isInChI=1S/C7H10/c1-3-5-7-6-4-2/h1,4H,2,5-7H2 . The molecule has a molecular weight of 94.15 g/mol . Physical And Chemical Properties Analysis
1-Hepten-6-yne has a density of 0.8±0.1 g/cm³, a boiling point of 98.5±19.0 °C at 760 mmHg, and a vapour pressure of 45.8±0.1 mmHg at 25°C . It has an enthalpy of vaporization of 32.4±0.8 kJ/mol and a flash point of -0.5±15.6 °C . The molecule has a molar refractivity of 32.0±0.3 cm³ .Scientific Research Applications
Cyclization to Titanabicyclopentenes
- Chiral 6-hepten-1-ynes, including variants of 1-Hepten-6-yne, have been studied for their ability to undergo cyclization into titanabicyclopentenes. This process shows excellent yields and exo-stereoselectivity, contributing to the synthesis of complex organic structures (Banti et al., 2000).
Atmospheric Chemical Reactions
- While not directly on 1-Hepten-6-yne, studies on similar compounds like 6-Methyl-5-hepten-2-one have explored their atmospheric reactions. These insights could be relevant for understanding the environmental behavior of 1-Hepten-6-yne derivatives (Smith et al., 1996).
Theoretical Investigations in Pyrolysis
- Theoretical studies using methods like density functional theory have been conducted on compounds like 1-hexen-5-yne. These provide a theoretical framework for understanding the pyrolysis of related compounds, such as 1-Hepten-6-yne (Bozkaya & Özkan, 2012).
Synthesis of Pyridine Bases
- Research on 1-buten-3-yne, a compound structurally related to 1-Hepten-6-yne, has shown its utility in the synthesis of pyridine bases. This indicates potential applications of 1-Hepten-6-yne in organic synthesis (Vereshchagin & Kotlyarevskii, 1960).
Pauson-Khand Reaction
- The intramolecular Pauson-Khand reaction of 2-aryl-1-hepten-6
Heterogeneous Catalysis
- Studies have utilized 1-hepten-3-yne, a compound related to 1-Hepten-6-yne, to understand the heterogeneous selective catalysis in the hydrogenation of eneynes. This research provides insights into the catalytic applications of 1-Hepten-6-yne (Baker & Bailar, 1977).
Stereochemical Aspects in Reactions
- Asymmetric induction in intramolecular reactions involving 7-alkoxy-1-hepten-6-ynes has been studied, highlighting the role of stereochemistry in the chemical reactions of 1-Hepten-6-yne derivatives (Poch et al., 1990).
Sigmatropic Shifts Analysis
- Research on the [3,3]-sigmatropic shifts of compounds like 1-hexen-5-yne provides a deeper understanding of the reaction mechanisms that could be applicable to 1-Hepten-6-yne, offering insights into its potential reactivity and applications (Black et al., 1998).
properties
IUPAC Name |
hept-1-en-6-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10/c1-3-5-7-6-4-2/h1,4H,2,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPWJYVWGTHWHOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40339427 | |
| Record name | 1-Hepten-6-yne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40339427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
94.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Hepten-6-yne | |
CAS RN |
65939-59-5 | |
| Record name | 1-Hepten-6-yne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40339427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | hept-1-en-6-yne | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details


Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes hept-1-en-6-yne a useful compound in organic synthesis?
A: Hept-1-en-6-yne is a valuable building block in organic synthesis because it contains both an alkene and an alkyne functional group. These groups can participate in a variety of reactions, making it a versatile precursor for generating complex molecular structures [, , ].
Q2: What is the Pauson-Khand reaction, and how is hept-1-en-6-yne used in this reaction?
A: The Pauson-Khand reaction is a chemical transformation that uses a transition metal catalyst, often cobalt, to combine an alkyne, an alkene, and carbon monoxide to form a cyclopentenone ring [, , , ]. Hept-1-en-6-yne, with its alkene and alkyne groups appropriately positioned within the molecule, can undergo an intramolecular Pauson-Khand reaction to form bicyclic compounds.
Q3: Can you provide an example of how stereochemistry influences the outcome of the Pauson-Khand reaction with hept-1-en-6-yne derivatives?
A: Yes, research has shown that the stereochemistry of substituents on the hept-1-en-6-yne framework significantly impacts the stereochemistry of the resulting bicyclic products. For instance, (4S,5S)-4,5-Bis(tert-butyldimethylsiloxy)-7-(trimethylsilyl)hept-1-en-6-yne yielded a single diastereomer of the corresponding bicyclo[3.3.0]octenone product []. This highlights the importance of controlling stereochemistry in these reactions to achieve desired product selectivity.
Q4: What other types of cyclization reactions, besides the Pauson-Khand reaction, can hept-1-en-6-yne undergo?
A: Hept-1-en-6-yne derivatives can also undergo palladium-catalyzed cycloisomerization reactions []. This process leads to the formation of cyclic compounds from the starting enyne. When combined with subsequent Diels-Alder reactions, this strategy allows for the efficient synthesis of complex tricyclic structures [].
Q5: Has computational chemistry been used to study reactions involving hept-1-en-6-yne?
A: Yes, Density Functional Theory (DFT) calculations have been employed to investigate the mechanism of platinum-catalyzed cycloisomerization reactions of hept-1-en-6-yne derivatives []. These computational studies provide insights into the reaction pathway, intermediates formed, and factors influencing product selectivity.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(Dimethylamino)methyl]phenol](/img/structure/B1593381.png)

